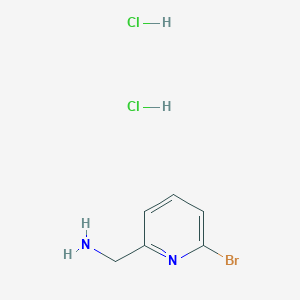

(6-Bromopyridin-2-yl)methanamine dihydrochloride

Description

BenchChem offers high-quality (6-Bromopyridin-2-yl)methanamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Bromopyridin-2-yl)methanamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-bromopyridin-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2.2ClH/c7-6-3-1-2-5(4-8)9-6;;/h1-3H,4,8H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFYWYWZREGWVBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrCl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(6-Bromopyridin-2-yl)methanamine dihydrochloride chemical properties

An In-depth Technical Guide to (6-Bromopyridin-2-yl)methanamine Dihydrochloride: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Abstract

(6-Bromopyridin-2-yl)methanamine dihydrochloride is a pivotal heterocyclic building block in modern medicinal and materials chemistry. Its bifunctional nature, featuring a reactive brominated pyridine core and a primary aminomethyl group, offers synthetic chemists a versatile scaffold for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical and physical properties, a detailed spectroscopic profile, validated synthetic and purification protocols, an exploration of its chemical reactivity, and a review of its applications in drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.

Introduction and Significance

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved therapeutic agents. Substitution of the pyridine core with reactive functional groups, such as a halogen and an aminoalkyl chain, creates a highly valuable intermediate for library synthesis and lead optimization. (6-Bromopyridin-2-yl)methanamine, particularly as its stable dihydrochloride salt, serves this role exceptionally well. The bromine atom at the 6-position is susceptible to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. Concurrently, the 2-aminomethyl substituent provides a nucleophilic handle for amide bond formation, reductive amination, and the construction of various nitrogen-containing heterocycles. This dual reactivity makes it a cornerstone intermediate for creating compounds with significant biological activity, from kinase inhibitors to agents targeting neurological disorders[1][2].

Physicochemical and Structural Properties

The dihydrochloride salt form of (6-Bromopyridin-2-yl)methanamine enhances its stability and improves its handling characteristics compared to the free base, which can be an oil or low-melting solid[3][4]. The salt is typically a crystalline solid, facilitating accurate weighing and dissolution.

Chemical Structure

The structural representation of the compound is crucial for understanding its reactivity and steric profile.

Caption: Chemical structure of (6-Bromopyridin-2-yl)methanamine dihydrochloride.

Core Properties Summary

The following table summarizes the key physicochemical properties of the compound.

| Property | Value | Source(s) |

| IUPAC Name | (6-Bromopyridin-2-yl)methanamine dihydrochloride | N/A |

| CAS Number | 1956309-87-7 | [5] |

| Molecular Formula | C₆H₉BrCl₂N₂ | [5][6] |

| Molecular Weight | 259.96 g/mol | [5] |

| Appearance | Solid | [7] |

| Purity | Typically ≥97% | [5][7] |

| Storage Conditions | 4°C, protect from light, under inert atmosphere | [3][5][7] |

| SMILES | NCC1=NC(Br)=CC=C1.Cl.Cl | [5] |

| InChI Key | DFYWYWZREGWVBS-UHFFFAOYSA-N | [7] |

| Predicted pKa (Free Base) | 8.42 ± 0.39 | [4] |

| Predicted LogP | 2.1464 | [5] |

Spectroscopic Profile (Expected)

Confirmation of the structure and purity of (6-Bromopyridin-2-yl)methanamine dihydrochloride is achieved through standard spectroscopic methods. While specific spectra should be obtained from the supplier[8][9], the expected profile is as follows:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ ~8.6-9.0 ppm (broad s, 3H): Protons of the ammonium group (-NH₃⁺), often exchanging with water in the solvent.

-

δ ~7.8-8.2 ppm (m, 2H): Aromatic protons on the pyridine ring, likely exhibiting coupling patterns (doublet of doublets or triplets) characteristic of a 2,6-disubstituted pyridine.

-

δ ~7.5-7.7 ppm (m, 1H): Remaining aromatic proton on the pyridine ring.

-

δ ~4.2-4.4 ppm (s or q, 2H): Methylene protons (-CH₂-) adjacent to the ammonium group, potentially showing coupling to the NH₃⁺ protons.

-

-

¹³C NMR (DMSO-d₆, 100 MHz):

-

δ ~155-160 ppm: Carbon atom C6, attached to bromine.

-

δ ~148-152 ppm: Carbon atom C2, attached to the aminomethyl group.

-

δ ~140-145 ppm, ~125-130 ppm, ~120-125 ppm: Remaining aromatic carbons.

-

δ ~40-45 ppm: Methylene carbon (-CH₂-).

-

-

Mass Spectrometry (ESI+):

-

The primary ion observed would correspond to the free base [M+H]⁺.

-

Expected m/z: 187.00/189.00, showing the characteristic isotopic pattern for a molecule containing one bromine atom.

-

Synthesis and Purification Protocol

(6-Bromopyridin-2-yl)methanamine is commonly synthesized from 6-bromo-2-cyanopyridine or via a Gabriel synthesis pathway from a corresponding halide. The following protocol outlines a robust method involving the deprotection of a phthalimide-protected intermediate.

Synthesis Workflow

Caption: Gabriel synthesis workflow for the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-(((6-bromopyridin-2-yl)methyl)isoindoline-1,3-dione (Intermediate C)

-

To a stirred solution of 2-bromo-6-(bromomethyl)pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~5 mL per mmol of halide), add potassium phthalimide (1.1 eq).

-

Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting halide is consumed.

-

Cool the mixture to room temperature and pour it into ice-water with stirring.

-

The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried under vacuum. This solid is the phthalimide-protected intermediate and is often pure enough for the next step.

Step 2: Deprotection to Yield the Free Base (Compound E)

-

Suspend the dried intermediate (1.0 eq) in anhydrous ethanol (10 mL per mmol)[4].

-

Heat the suspension to 70°C. To this mixture, add hydrazine monohydrate (2.0-3.0 eq) dropwise. The reaction should become homogeneous before a white solid (phthalazine-1,4-dione) begins to precipitate[4].

-

Continue heating for 3 hours. After cooling to room temperature, filter the solid byproduct and wash it with cold ethanol.

-

Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ solution, then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude free base, (6-Bromopyridin-2-yl)methanamine.

Step 3: Formation of the Dihydrochloride Salt (Compound G)

-

Dissolve the crude free base in a minimal amount of anhydrous diethyl ether or methanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of HCl in diethyl ether or 1,4-dioxane (2.2 eq) dropwise with vigorous stirring.

-

A precipitate will form. Continue stirring in the ice bath for 30 minutes.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield (6-Bromopyridin-2-yl)methanamine dihydrochloride as a stable solid.

Chemical Reactivity and Synthetic Utility

The synthetic power of this molecule resides in the orthogonal reactivity of its two primary functional groups.

Reactions at the Bromine Position (C6)

The C6-Br bond is an excellent handle for metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen activates this position for oxidative addition to a palladium(0) catalyst.

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a base (e.g., K₂CO₃, Cs₂CO₃) allows for the formation of C-C bonds, introducing aryl or vinyl groups.

-

Sonogashira Coupling: Coupling with terminal alkynes using a palladium catalyst and a copper(I) co-catalyst (e.g., CuI) provides access to pyridyl-alkyne structures.

-

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with primary or secondary amines, anilines, or N-heterocycles using a palladium catalyst and a suitable phosphine ligand.

Reactions at the Aminomethyl Group (C2)

The primary amine is a versatile nucleophile and can be readily derivatized.

-

Amide Formation: Acylation with acid chlorides, anhydrides, or carboxylic acids (using coupling agents like EDC/HOBt) yields a wide range of amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) produces secondary or tertiary amines.

-

Sulfonamide Synthesis: Reaction with sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) affords sulfonamides.

Caption: Key reaction pathways for derivatization.

Applications in Medicinal Chemistry

The 2-amino-6-bromopyridine scaffold is a precursor to numerous biologically active compounds[1][2]. A prominent example is its role in the synthesis of Wee1 kinase inhibitors. Wee1 is a critical cell cycle checkpoint kinase, and its inhibition is a promising strategy in cancer therapy, particularly in p53-deficient tumors. The drug Adavosertib (MK-1775) is a potent Wee1 inhibitor that has undergone extensive clinical trials[10][11][12]. While not directly synthesized from this exact methanamine, analogous pyridinyl scaffolds are central to its structure, highlighting the importance of this chemical class. Researchers use (6-Bromopyridin-2-yl)methanamine to generate novel analogs of such inhibitors, exploring structure-activity relationships to improve potency and pharmacokinetic profiles[13][14].

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are mandatory.

-

Hazard Identification: The compound is classified as harmful and an irritant. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[7]. The GHS pictogram is GHS07 (Exclamation Mark)[7].

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood[15][16].

-

Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling[15].

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents[5][16][17]. For long-term stability, storage at 4°C under an inert atmosphere is recommended[3][5].

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[15].

References

-

(6-Bromopyridin-2-yl)methanamine dihydrochloride | C6H9BrCl2N2. PubChem. [Link]

-

(6-Bromopyridin-2-yl)methanamine hydrochloride. Acros Pharmatech. [Link]

-

SAFETY DATA SHEET. AFG Bioscience. [Link]

-

(6-Bromopyridin-2-yl)methanamine | CAS#:188637-63-0. Chemsrc. [Link]

-

Synthesis of 2-amino-6-bromopyridine. Dissertation. [Link]

-

Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?. ResearchGate. [Link]

-

MK 1775. PubChem. [Link]

-

2-Amino-6-bromopyridine. Chem-Impex. [Link]

-

The Reaction of 2-Bromopyridine N-Oxides with Active Methylene Compounds. Journal of the American Chemical Society. [Link]

-

Adavosertib (MK-1775). Chemsrc. [Link]

- CN104402805A - 2-bromopyridine synthesis method.

-

(6-Bromopyridin-2-yl)methanamine hydrochloride. Oakwood Chemical. [Link]

Sources

- 1. Synthesis of 2-amino-6-bromopyridine - Master's thesis - Dissertation [dissertationtopic.net]

- 2. chemimpex.com [chemimpex.com]

- 3. (6-Bromopyridin-2-yl)methanamine | 188637-63-0 [sigmaaldrich.com]

- 4. 6-BROMO-2-PYRIDINEMETHANAMINE | 188637-63-0 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. (6-Bromopyridin-2-yl)methanamine dihydrochloride | C6H9BrCl2N2 | CID 86767596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (6-Bromopyridin-2-yl)methanamine dihydrochloride | 1956309-87-7 [sigmaaldrich.com]

- 8. 188637-63-0|(6-Bromopyridin-2-yl)methanamine|BLD Pharm [bldpharm.com]

- 9. 188637-63-0 | (6-Bromopyridin-2-yl)methanamine | Bromides | Ambeed.com [ambeed.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. MK-1775 (CAS 955365-80-7) | Abcam [abcam.com]

- 12. MK 1775 | C27H32N8O2 | CID 24856436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. Adavosertib (MK-1775) | CAS#:955365-80-7 | Chemsrc [chemsrc.com]

- 15. aksci.com [aksci.com]

- 16. fishersci.com [fishersci.com]

- 17. (6-Bromopyridin-2-yl)methanamine hydrochloride [acrospharmatech.com]

The Strategic Utility of (6-Bromopyridin-2-yl)methanamine Dihydrochloride in Contemporary Drug Discovery

For Immediate Release: A Senior Application Scientist's Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

(6-Bromopyridin-2-yl)methanamine dihydrochloride, a key building block in medicinal chemistry, offers a versatile scaffold for the synthesis of novel therapeutic agents. This technical guide provides an in-depth analysis of its properties, synthesis, and critical role in the development of targeted therapies, with a particular focus on its application in the synthesis of kinase inhibitors.

Core Compound Specifications

(6-Bromopyridin-2-yl)methanamine is a pyridinemethanamine derivative characterized by a bromine substituent at the 6-position and a methanamine group at the 2-position. For practical applications in synthesis, it is often supplied as a more stable salt, such as the dihydrochloride.

| Property | Value | Source |

| Chemical Name | (6-Bromopyridin-2-yl)methanamine dihydrochloride | N/A |

| CAS Number | 1956309-87-7 | [1] |

| Molecular Formula | C₆H₉BrCl₂N₂ | [1] |

| Molecular Weight | 259.96 g/mol | [1] |

| Physical Form | Solid | [1] |

| Storage | 4°C, protect from light | [1] |

Note: The free base, (6-Bromopyridin-2-yl)methanamine, has a CAS number of 188637-63-0, and the monohydrochloride salt is registered under CAS number 914947-26-5.[2]

The Synthetic Versatility of the 6-Bromopyridine Scaffold

The strategic placement of the bromine atom and the aminomethyl group on the pyridine ring makes this compound a valuable intermediate in organic synthesis.[3] The bromine atom is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery for the construction of complex molecular architectures.[3]

Key Synthetic Transformations

The 6-bromopyridine moiety can readily participate in several key reactions, including:

-

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl substituents. This is a widely used strategy in the synthesis of kinase inhibitors, where specific aromatic groups are often required for binding to the target protein.

-

Buchwald-Hartwig Amination: This transformation facilitates the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl or N-heteroaryl substituted aminopyridines.

-

Sonogashira Coupling: This reaction allows for the introduction of alkyne functionalities, further expanding the chemical space that can be explored from this versatile building block.

The aminomethyl group provides a nucleophilic handle for a range of chemical modifications, including amidation, alkylation, and reductive amination, allowing for the attachment of various side chains to modulate the physicochemical properties and biological activity of the final compound.

Application in the Synthesis of Kinase Inhibitors

The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. These compounds often function as ATP-competitive inhibitors by forming crucial hydrogen bonds with the hinge region of the kinase domain. The 2-aminomethyl-6-bromopyridine core of the title compound provides an excellent starting point for the synthesis of such inhibitors.

Hypothetical Pathway: Synthesis of a p38 MAP Kinase Inhibitor

The p38 mitogen-activated protein (MAP) kinase signaling pathway plays a crucial role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of this pathway is implicated in a variety of inflammatory diseases, making p38 MAP kinase a significant therapeutic target.

The following diagram illustrates a plausible synthetic workflow for the generation of a p38 MAP kinase inhibitor, starting from (6-Bromopyridin-2-yl)methanamine.

Sources

An In-depth Technical Guide to (6-Bromopyridin-2-yl)methanamine Dihydrochloride: A Core Scaffold in Medicinal Chemistry

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the molecular structure, properties, synthesis, and analysis of (6-Bromopyridin-2-yl)methanamine dihydrochloride. As a key building block in modern medicinal chemistry, a thorough understanding of this compound's characteristics is paramount for its effective application in the synthesis of novel therapeutic agents.

Core Molecular Structure and Physicochemical Properties

(6-Bromopyridin-2-yl)methanamine dihydrochloride is a salt composed of a protonated (6-Bromopyridin-2-yl)methanamine cation and two chloride anions. The core structure consists of a pyridine ring substituted at the 2-position with an aminomethyl group (-CH₂NH₂) and at the 6-position with a bromine atom. In the dihydrochloride form, both the nitrogen of the pyridine ring and the nitrogen of the primary amine are protonated, forming ammonium centers. This dual protonation significantly influences the compound's solubility, stability, and handling characteristics compared to its free base form.

The presence of three key features—the nucleophilic aminomethyl group, the pyridine ring which acts as a versatile scaffold, and the bromine atom which serves as a crucial handle for cross-coupling reactions—makes this molecule a highly valuable and versatile intermediate in synthetic chemistry.[1]

Key Compound Identifiers

For unambiguous identification and data retrieval, the following identifiers are critical.

| Identifier | Value |

| CAS Number | 1956309-87-7 |

| Molecular Formula | C₆H₉BrCl₂N₂ |

| Molecular Weight | 259.96 g/mol [2][3] |

| Canonical SMILES | C1=CC(=NC(=C1)Br)CN.Cl.Cl[3] |

| InChI Key | DFYWYWZREGWVBS-UHFFFAOYSA-N[4] |

Physicochemical and Safety Data

The properties listed below are essential for experimental design, handling, and storage.

| Property | Value / Recommendation | Source |

| Physical Form | Solid | [4] |

| Purity | ≥97% | [2][4] |

| Storage | 4°C, protect from light, store under inert atmosphere | [2][4][5] |

| Hazard Statements | H301 (Toxic if swallowed), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4][5] |

| Signal Word | Danger / Warning | [4][5] |

Structural Elucidation: A Spectroscopic Approach

Confirming the molecular structure of (6-Bromopyridin-2-yl)methanamine dihydrochloride relies on a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer definitive proof of identity and purity.

Caption: Workflow for the structural elucidation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule.

-

¹H NMR (Proton NMR): In a suitable deuterated solvent like DMSO-d₆ or D₂O, the ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

-

Aromatic Protons: The three protons on the pyridine ring will appear in the downfield region (typically δ 7.5-8.5 ppm), exhibiting coupling patterns (doublets and triplets) that confirm their relative positions.

-

Methylene Protons (-CH₂-): A singlet or AB quartet would be observed for the two protons of the aminomethyl group, typically in the δ 4.0-4.5 ppm range.

-

Ammonium Protons (-NH₃⁺): The protons on the primary amine and the pyridinium proton will appear as broad signals, the chemical shift of which is highly dependent on solvent and concentration. Their presence can be confirmed by D₂O exchange, where the signals disappear. While specific spectra for this exact compound are not publicly available, data for related structures like 2-bromopyridine and 2-aminoethylpyridine derivatives support these predicted chemical shift regions.[6][7]

-

-

¹³C NMR (Carbon NMR): The spectrum will reveal six distinct signals, one for each unique carbon atom.

-

Pyridine Ring Carbons: Five signals will be present in the aromatic region (δ 120-160 ppm). The carbon bearing the bromine atom (C6) will be significantly shifted compared to an unsubstituted pyridine.

-

Methylene Carbon (-CH₂-): A single signal will appear in the aliphatic region (typically δ 40-50 ppm).

-

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about elemental composition. For (6-Bromopyridin-2-yl)methanamine, the analysis would reveal:

-

Molecular Ion of Free Base: The mass spectrum would show a characteristic pair of peaks for the molecular ion [M]+ of the free base (C₆H₇BrN₂) at m/z 186 and 188.

-

Isotopic Pattern: The nearly 1:1 natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br) results in two peaks of almost equal intensity, separated by 2 m/z units, which is a definitive signature for the presence of a single bromine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key absorption bands expected for the dihydrochloride salt include:

-

N-H Stretching: Broad and strong absorptions in the 2500-3200 cm⁻¹ region, characteristic of ammonium salts (R-NH₃⁺ and pyridinium N-H).

-

C-H Stretching: Signals around 3000-3100 cm⁻¹ (aromatic) and 2850-2950 cm⁻¹ (aliphatic).

-

N-H Bending: A band around 1500-1600 cm⁻¹, typical for ammonium groups.

-

C=C and C=N Stretching: Multiple sharp bands in the 1400-1600 cm⁻¹ region, corresponding to the pyridine ring vibrations.

Synthesis and Chemical Reactivity

A common and reliable method for preparing the parent amine involves the chemical reduction of 6-bromo-2-cyanopyridine. The resulting free base is then converted to the stable dihydrochloride salt for storage and handling.

General Synthetic Protocol

The following protocol outlines a standard laboratory procedure. Note: This is a representative method and should be adapted and optimized based on laboratory conditions and safety assessments.

Step 1: Reduction of 6-Bromo-2-cyanopyridine

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), suspend a reducing agent such as Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF or Diethyl Ether).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of 6-bromo-2-cyanopyridine in the same anhydrous solvent to the suspension. Causality: The slow addition at low temperature is crucial to control the highly exothermic reaction.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by the sequential slow addition of water, followed by a sodium hydroxide solution, to precipitate the aluminum salts.

-

Filter the mixture and extract the filtrate with an organic solvent (e.g., Ethyl Acetate).

-

Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (6-Bromopyridin-2-yl)methanamine free base.

Step 2: Formation of the Dihydrochloride Salt

-

Dissolve the crude free base in a suitable solvent, such as isopropanol or methanol.

-

Add a stoichiometric excess (at least 2.2 equivalents) of concentrated hydrochloric acid or a solution of HCl in a solvent like isopropanol.

-

Stir the mixture. The dihydrochloride salt, being less soluble, will precipitate out of the solution.

-

Collect the solid product by filtration, wash with a cold non-polar solvent (e.g., cold diethyl ether) to remove impurities, and dry under vacuum.

Caption: A typical synthetic pathway for the target compound.

Applications in Drug Discovery and Development

(6-Bromopyridin-2-yl)methanamine dihydrochloride is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate.[1] Its value lies in its bifunctional nature, providing a platform for building molecular complexity.

-

Scaffold for Library Synthesis: The 2-(aminomethyl)pyridine core is a privileged scaffold found in numerous biologically active molecules. The primary amine can be readily functionalized via acylation, reductive amination, or alkylation to introduce diverse side chains.

-

Handle for Cross-Coupling: The bromine atom at the 6-position is a key reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and Stille couplings. This allows for the efficient introduction of aryl, heteroaryl, alkyl, or alkyne groups, enabling the exploration of a vast chemical space and the optimization of lead compounds.

-

Chelating Agent: The 2-(aminomethyl)pyridine motif is an excellent bidentate ligand for coordinating with metal ions. This property is exploited in the design of metal-based therapeutics and diagnostic agents.[7][8]

References

-

Supporting Information for scientific paper. The Royal Society of Chemistry. [Link]

-

2-(2-Aminoethyl)pyridine Spectra. SpectraBase. [Link]

-

(6-Bromopyridin-2-yl)methanamine hydrochloride. Acros Pharmatech. [Link]

-

Structural Diversity in 2-(2-Aminoethyl)pyridine-Based Lead Iodide Hybrids. ACS Publications. [Link]

-

Fluorescent Properties Study of 2-AminoPyridine Derivatives. Sciforum. [Link]

-

Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). PubMed Central. [Link]

Sources

- 1. (6-Bromopyridin-2-yl)methanamine, CasNo.188637-63-0 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 2. chemscene.com [chemscene.com]

- 3. (6-Bromopyridin-2-yl)methanamine dihydrochloride | 1956309-87-7 | GDD30987 [biosynth.com]

- 4. (6-Bromopyridin-2-yl)methanamine dihydrochloride | 1956309-87-7 [sigmaaldrich.com]

- 5. 188637-63-0|(6-Bromopyridin-2-yl)methanamine|BLD Pharm [bldpharm.com]

- 6. rsc.org [rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of (6-Bromopyridin-2-yl)methanamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Pyridine Building Block

(6-Bromopyridin-2-yl)methanamine and its dihydrochloride salt are pivotal intermediates in the landscape of modern medicinal chemistry. The substituted pyridine motif is a common feature in a vast array of biologically active molecules and approved pharmaceuticals. The strategic placement of a bromine atom and an aminomethyl group on the pyridine ring offers two distinct points for chemical modification. The bromine atom is amenable to a variety of cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. Simultaneously, the primary amine of the aminomethyl substituent serves as a key nucleophile for amide bond formation, reductive amination, and the construction of various nitrogen-containing heterocycles. This dual functionality makes (6-bromopyridin-2-yl)methanamine a highly sought-after building block for the synthesis of complex molecular architectures with potential therapeutic applications. This guide provides a comprehensive overview of the primary and alternative synthetic pathways to (6-bromopyridin-2-yl)methanamine dihydrochloride, offering detailed experimental protocols and insights into the rationale behind these synthetic strategies.

Primary Synthetic Pathway: Reduction of 6-Bromopyridine-2-carbonitrile

The most direct and widely employed route to (6-bromopyridin-2-yl)methanamine is the reduction of the corresponding nitrile, 6-bromopyridine-2-carbonitrile. This pathway is favored for its high efficiency and the commercial availability of the starting material. The transformation of the nitrile group to a primary amine can be achieved through several robust reduction methods, primarily catalytic hydrogenation and chemical reduction with metal hydrides.

Visualizing the Pathway: From Nitrile to Amine

Caption: A streamlined two-step synthesis of the target compound.

Methodology Deep Dive: Catalytic Hydrogenation vs. Chemical Reduction

Catalytic Hydrogenation: This method is often preferred in industrial settings due to its scalability, safety, and the avoidance of stoichiometric metal waste. The reaction involves treating a solution of 6-bromopyridine-2-carbonitrile with hydrogen gas in the presence of a metal catalyst.

-

Catalyst Selection: Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. Other catalysts such as Raney Nickel or Platinum-based catalysts can also be effective. The choice of catalyst can influence reaction conditions and selectivity.

-

Solvent System: Protic solvents like methanol or ethanol are typically used to facilitate the reaction. The addition of ammonia or an acid can sometimes suppress the formation of secondary amine byproducts.

-

Reaction Conditions: The reaction is typically run at elevated pressures of hydrogen and may require heating to achieve a reasonable reaction rate.

Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent capable of efficiently converting nitriles to primary amines.[1] This method is well-suited for laboratory-scale synthesis.

-

Mechanism Insight: The reduction proceeds via the nucleophilic addition of hydride ions from LiAlH₄ to the electrophilic carbon of the nitrile group.[2]

-

Solvent and Temperature: Anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are essential, as LiAlH₄ reacts violently with protic solvents. The reaction is typically performed at reduced temperatures (e.g., 0 °C) to control its exothermicity, followed by warming to room temperature or gentle reflux.

-

Work-up Procedure: A careful aqueous work-up is required to quench the excess LiAlH₄ and hydrolyze the resulting aluminum complexes to liberate the amine product. The Fieser work-up is a commonly employed and reliable method for this purpose.[3]

Experimental Protocol: LiAlH₄ Reduction of 6-Bromopyridine-2-carbonitrile

Materials:

-

6-Bromopyridine-2-carbonitrile

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

15% Aqueous Sodium Hydroxide (NaOH)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hydrochloric Acid (HCl) in a suitable solvent (e.g., diethyl ether or dioxane)

Procedure:

-

A solution of 6-bromopyridine-2-carbonitrile (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (1.2-1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

The reaction is carefully quenched by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water (3x mL), where x is the mass of LiAlH₄ used in grams.[3]

-

The resulting granular precipitate is removed by filtration, and the filter cake is washed with THF.

-

The combined filtrate is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield (6-bromopyridin-2-yl)methanamine as the free base.

-

The free base is dissolved in a suitable solvent (e.g., diethyl ether or methanol) and treated with a solution of HCl (2.2 eq) to precipitate the dihydrochloride salt.

-

The solid is collected by filtration, washed with a cold solvent, and dried under vacuum to afford (6-bromopyridin-2-yl)methanamine dihydrochloride.

Alternative Synthetic Pathways: Expanding the Synthetic Toolkit

While the reduction of the corresponding nitrile is the most direct route, several alternative pathways offer flexibility in starting materials and synthetic strategy.

Route 2: Synthesis from 2,6-Dibromopyridine

This approach leverages the differential reactivity of the two bromine atoms on the pyridine ring. One bromine atom can be selectively functionalized to introduce the aminomethyl precursor, while the other remains for subsequent modifications.

Caption: A three-step synthesis starting from 2,6-dibromopyridine.

-

Formylation: Selective lithiation of 2,6-dibromopyridine at the 2-position using n-butyllithium at low temperatures, followed by quenching with N,N-dimethylformamide (DMF), yields 6-bromo-2-formylpyridine.[4]

-

Reductive Amination: The resulting aldehyde is then converted to the primary amine via reductive amination. This can be achieved in a one-pot reaction by treating the aldehyde with an ammonia source and a reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation.[5]

Route 3: Hofmann Rearrangement of 6-Bromo-2-pyridinecarboxamide

The Hofmann rearrangement is a classic organic reaction that converts a primary amide to a primary amine with one less carbon atom.[6] This route provides an alternative for accessing the target compound from a carboxylic acid derivative.

Caption: A synthesis route involving a classical named reaction.

The reaction proceeds by treating 6-bromo-2-pyridinecarboxamide with bromine and a strong base, such as sodium hydroxide.[7] This in situ generates sodium hypobromite, which reacts with the amide to form an N-bromoamide intermediate. Subsequent deprotonation and rearrangement lead to an isocyanate, which is then hydrolyzed to the primary amine with the loss of carbon dioxide.

Route 4: Gabriel Synthesis

The Gabriel synthesis is a robust method for the preparation of primary amines that avoids over-alkylation, a common side reaction in direct alkylations.

Caption: A multi-step synthesis utilizing a classical amine protection strategy.

-

Synthesis of 2-Bromo-6-(bromomethyl)pyridine: The starting material can be prepared from 2-bromo-6-methylpyridine via radical bromination using N-bromosuccinimide (NBS) and a radical initiator like AIBN.[8]

-

Phthalimide Alkylation: 2-Bromo-6-(bromomethyl)pyridine is reacted with potassium phthalimide to form the N-substituted phthalimide intermediate.

-

Hydrazinolysis: The phthalimide protecting group is removed by treatment with hydrazine hydrate, which cleaves the amide bonds and liberates the desired primary amine.

Comparative Analysis of Synthetic Pathways

| Pathway | Starting Material | Key Transformation | Advantages | Disadvantages |

| Primary Route | 6-Bromopyridine-2-carbonitrile | Nitrile Reduction | High efficiency, direct route, readily available starting material. | Use of hazardous reagents like LiAlH₄ requires careful handling. |

| Route 2 | 2,6-Dibromopyridine | Selective Functionalization & Reductive Amination | Utilizes an inexpensive starting material, allows for late-stage diversification. | Multi-step, requires cryogenic conditions for lithiation. |

| Route 3 | 6-Bromo-2-pyridinecarboxamide | Hofmann Rearrangement | Classic and reliable transformation. | The starting amide may require synthesis from the corresponding carboxylic acid. |

| Route 4 | 2-Bromo-6-methylpyridine | Gabriel Synthesis | Avoids over-alkylation, clean reaction. | Multi-step, requires the synthesis of the bromomethyl intermediate. |

Characterization Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| (6-Bromopyridin-2-yl)methanamine | C₆H₇BrN₂ | 187.04 | Colorless to light yellow liquid or solid |

| (6-Bromopyridin-2-yl)methanamine dihydrochloride | C₆H₉BrCl₂N₂ | 259.96 | White to off-white solid |

Spectroscopic Data (Typical):

-

¹H NMR (of the free base): The spectrum would typically show signals for the aromatic protons on the pyridine ring, a singlet for the methylene protons (CH₂), and a broad singlet for the amine protons (NH₂).

-

¹³C NMR (of the free base): The spectrum would display signals for the six carbon atoms of the bromopyridinylmethyl group.

-

Mass Spectrometry (of the free base): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for the bromine atom.

Conclusion

The synthesis of (6-bromopyridin-2-yl)methanamine dihydrochloride can be accomplished through several viable synthetic routes. The reduction of 6-bromopyridine-2-carbonitrile stands out as the most direct and efficient pathway, particularly for large-scale production. However, the alternative routes starting from 2,6-dibromopyridine, 6-bromo-2-pyridinecarboxamide, or 2-bromo-6-methylpyridine offer valuable flexibility and may be more suitable depending on the availability of starting materials and the desired synthetic strategy. A thorough understanding of these synthetic pathways and their associated experimental considerations is crucial for researchers and drug development professionals seeking to utilize this versatile building block in their synthetic endeavors.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. youtube.com [youtube.com]

- 3. chem.rochester.edu [chem.rochester.edu]

- 4. Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 7. pharmdguru.com [pharmdguru.com]

- 8. benchchem.com [benchchem.com]

Commercial Availability and Applications of (6-Bromopyridin-2-yl)methanamine Dihydrochloride: A Technical Guide for Researchers

Introduction

(6-Bromopyridin-2-yl)methanamine dihydrochloride is a key building block in modern medicinal chemistry and drug discovery. Its unique structural features, comprising a reactive bromopyridine core and a primary amine, offer significant synthetic versatility for the construction of complex molecular architectures. This guide provides an in-depth overview of its commercial availability, synthesis, and diverse applications, with a particular focus on its role in the development of novel therapeutics. The strategic importance of the bromopyridine motif lies in its ability to participate in a wide array of cross-coupling reactions, while the aminomethyl group provides a convenient handle for amide bond formation and other nucleophilic additions.[1] This combination makes it a sought-after intermediate for academic and industrial researchers alike.

Chemical Properties and Identification

A clear understanding of the physicochemical properties of (6-Bromopyridin-2-yl)methanamine dihydrochloride is crucial for its effective use in research and development.

| Property | Value | Source(s) |

| Chemical Name | (6-Bromopyridin-2-yl)methanamine dihydrochloride | ChemScene[2], Sigma-Aldrich[3] |

| CAS Number | 1956309-87-7 | ChemScene[2], Sigma-Aldrich[3] |

| Molecular Formula | C₆H₉BrCl₂N₂ | ChemScene[2], Sigma-Aldrich[3] |

| Molecular Weight | 259.96 g/mol | ChemScene[2], Sigma-Aldrich[3] |

| Appearance | White to off-white solid | ChemScene |

| Purity | Typically ≥97% | ChemScene[2], Sigma-Aldrich |

| Storage | 2-8°C, protect from light | ChemScene[2], Sigma-Aldrich |

| InChI Key | DFYWYWZREGWVBS-UHFFFAOYSA-N | Sigma-Aldrich[3] |

| SMILES | NCC1=NC(Br)=CC=C1.Cl.Cl | ChemScene[2] |

Note: The free base, (6-Bromopyridin-2-yl)methanamine, has a CAS number of 188637-63-0 and a molecular weight of 187.04 g/mol .[4]

Chemical Structure:

Caption: Chemical structure of (6-Bromopyridin-2-yl)methanamine dihydrochloride.

Commercial Availability

(6-Bromopyridin-2-yl)methanamine dihydrochloride is readily available from a variety of chemical suppliers, catering to both research and bulk quantity needs. When sourcing this reagent, it is imperative to consider purity, available quantities, and lead times to ensure the integrity and timeline of your research projects.

| Supplier | Product Number (Example) | Purity | Available Quantities |

| Sigma-Aldrich | CIAH987F366B | ≥97% | Custom |

| ChemScene | CS-0162256 | ≥97% | 50mg, 100mg, 250mg, 500mg, 1g |

| Biosynth | GDD30987 | Not specified | Custom |

| BLD Pharm | BD117366 | ≥97% | 250mg, 1g, 5g, 25g |

| Bide Pharmatech | BD117366 | 95%+ | 250mg |

| Acros Pharmatech | AC-102521 | Not specified | Custom |

This table is not exhaustive and represents a snapshot of available suppliers. Researchers are encouraged to visit the suppliers' websites for the most current information.

Synthesis and Manufacturing

The synthesis of (6-Bromopyridin-2-yl)methanamine is a critical process for its commercial production. A common and efficient synthetic route commences from 6-bromo-2-pyridinecarbonitrile (also known as 6-bromo-2-cyanopyridine).[5] This starting material is a versatile intermediate in itself, offering two distinct reactive sites for chemical modification.[5]

The key transformation in the synthesis of the target molecule is the reduction of the nitrile functionality to a primary amine. This can be achieved using various reducing agents. Subsequently, the resulting free base, (6-Bromopyridin-2-yl)methanamine, is treated with hydrochloric acid to yield the stable dihydrochloride salt.

Synthetic Workflow:

Caption: A generalized synthetic workflow for (6-Bromopyridin-2-yl)methanamine dihydrochloride.

Experimental Protocol (Illustrative):

-

Reduction of 6-Bromo-2-pyridinecarbonitrile: In a suitable reaction vessel, 6-bromo-2-pyridinecarbonitrile is dissolved in an appropriate solvent (e.g., methanol, ethanol, or tetrahydrofuran). A reducing agent, such as hydrogen gas in the presence of a catalyst (e.g., Palladium on carbon) or a hydride reagent (e.g., lithium aluminum hydride), is introduced to the solution under controlled temperature conditions. The reaction is monitored by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.

-

Work-up and Isolation of the Free Base: Upon completion of the reduction, the reaction mixture is carefully quenched and worked up to remove the catalyst and any inorganic byproducts. The crude product is then purified, typically by column chromatography, to yield pure (6-Bromopyridin-2-yl)methanamine as a free base.

-

Formation of the Dihydrochloride Salt: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol). A solution of hydrochloric acid (2 equivalents) in a compatible solvent is then added dropwise with stirring. The dihydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with a non-polar solvent, and dried under vacuum to afford the final product.

Applications in Drug Discovery and Development

The utility of (6-Bromopyridin-2-yl)methanamine dihydrochloride in drug discovery stems from the versatile reactivity of its constituent functional groups. The bromopyridine moiety serves as a linchpin for introducing the pyridine scaffold into larger molecules via a plethora of cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig aminations. The primary amine provides a nucleophilic center for the construction of amides, sulfonamides, and other key functional groups found in biologically active compounds.

Case Study: Synthesis of Anti-Mycobacterial Agents

A notable application of (6-Bromopyridin-2-yl)methanamine is in the synthesis of novel pyrazolo[1,5-a]pyrimidine-based anti-mycobacterial agents. In a study focused on developing potent inhibitors of Mycobacterium tuberculosis, this building block was reacted with a 7-chloro-pyrazolo[1,5-a]pyrimidine core to generate a library of compounds with significant anti-tubercular activity. The 6-bromopyridinylmethylamine moiety was found to be a key structural feature for achieving high potency.

Potential as a Linker in PROTACs and other Targeted Therapies

Proteolysis-targeting chimeras (PROTACs) are an emerging class of therapeutics that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[6][7][8] A PROTAC molecule consists of two ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase. The linker plays a crucial role in the efficacy of the PROTAC by controlling the distance and orientation of the two proteins.[6][7]

The bifunctional nature of (6-Bromopyridin-2-yl)methanamine makes it an attractive candidate for incorporation into PROTAC linkers. The primary amine can be used to attach the E3 ligase-binding moiety, while the bromine atom on the pyridine ring can be functionalized through cross-coupling reactions to connect to the target protein-binding ligand. This modular approach allows for the rapid synthesis of a library of PROTACs with varying linker lengths and geometries, which is essential for optimizing their degradation activity.

Scaffold for Kinase Inhibitors and CNS-Active Compounds

The pyridine ring is a privileged scaffold in medicinal chemistry, frequently found in kinase inhibitors and drugs targeting the central nervous system (CNS).[9][10] The ability to introduce substituents at specific positions of the pyridine ring through the bromo- functionality of (6-Bromopyridin-2-yl)methanamine dihydrochloride allows for the fine-tuning of a compound's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. Its potential use in the development of CNS drugs is also noteworthy, as the pyridine moiety can influence properties like blood-brain barrier permeability.[11][12][13]

Quality Control and Handling

Ensuring the quality and integrity of (6-Bromopyridin-2-yl)methanamine dihydrochloride is paramount for reproducible experimental results.

-

Analytical Characterization: The identity and purity of the compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and assess for the presence of impurities. A certificate of analysis from the supplier should provide data consistent with the expected structure.[14]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for determining the purity of the compound and confirming its molecular weight.[1]

-

-

Handling and Storage: (6-Bromopyridin-2-yl)methanamine dihydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is typically a solid that is harmful if swallowed and may cause skin and eye irritation.[3] The compound should be stored in a tightly sealed container in a cool, dry place, protected from light, as recommended by the supplier.[3]

Conclusion

(6-Bromopyridin-2-yl)methanamine dihydrochloride is a commercially accessible and synthetically versatile building block with significant potential in drug discovery and development. Its unique combination of a reactive bromopyridine core and a primary amine functionality allows for its incorporation into a wide range of molecular scaffolds. From its demonstrated use in the synthesis of anti-mycobacterial agents to its promising potential as a linker in PROTACs and a scaffold for kinase inhibitors and CNS-active compounds, this reagent is a valuable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, will empower researchers to effectively leverage this important chemical intermediate in their pursuit of novel therapeutics.

References

-

Chemsrc. (6-Bromopyridin-2-yl)methanamine | CAS#:188637-63-0. [Link]

-

Mitchell, L. A., & Holliday, B. J. (2018). 6-Bromo-N-(6-Bromopyridin-2-Yl)-N-[4-(2,3-Dihydrothieno[3,4-B][1]dioxin-5-Yl)phenyl]pyridin-2-Amine. Amanote Research.

- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312.

-

PubChem. (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Acros Pharmatech. (6-Bromopyridin-2-yl)methanamine hydrochloride. [Link]

- Kang, T., et al. (2021). Prodrug Strategies in the CNS Drugs: Small Modification Makes Big Improvements. Current Topics in Medicinal Chemistry, 21(24), 2157–2169.

- Google Patents. CN115784978B - Method for synthesizing 2-amino-6-bromopyridine.

-

National Center for Biotechnology Information. Discovery of a Selective 6-Hydroxy-1, 4-Diazepan-2-one Containing Butyrylcholinesterase Inhibitor by Virtual Screening and MM-GBSA Rescoring. [Link]

-

National Center for Biotechnology Information. Special Issue: Kinase inhibitors. [Link]

- Kang, T., et al. (2021). Prodrug Strategies in the CNS Drugs: Small Modification Makes Big Improvements. Current Topics in Medicinal Chemistry, 21(24), 2157–2169.

-

National Center for Biotechnology Information. The Need for New Approaches in CNS Drug Discovery: Why Drugs Have Failed, and What Can Be Done to Improve Outcomes. [Link]

- Gribkoff, V. (2018). Pitfalls and Promise of CNS Drug Discovery. American Chemical Society.

Sources

- 1. 6-BROMO-2-PYRIDINEMETHANAMINE | 188637-63-0 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. (6-Bromopyridin-2-yl)methanamine dihydrochloride | 1956309-87-7 [sigmaaldrich.com]

- 4. (6-Bromopyridin-2-yl)methanamine | CAS#:188637-63-0 | Chemsrc [chemsrc.com]

- 5. 6-Bromo-2-pyridinecarbonitrile | 122918-25-6 | Benchchem [benchchem.com]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chempep.com [chempep.com]

- 8. PROTAC Linkers | BroadPharm [broadpharm.com]

- 9. Special Issue: Kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. eurekaselect.com [eurekaselect.com]

- 11. Prodrug Strategies in the CNS Drugs: Small Modification Makes Big Improvements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of a Selective 6-Hydroxy-1, 4-Diazepan-2-one Containing Butyrylcholinesterase Inhibitor by Virtual Screening and MM-GBSA Rescoring - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Need for New Approaches in CNS Drug Discovery: Why Drugs Have Failed, and What Can Be Done to Improve Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. file.chemscene.com [file.chemscene.com]

An In-depth Technical Guide to the Solubility of (6-Bromopyridin-2-yl)methanamine Dihydrochloride in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of (6-Bromopyridin-2-yl)methanamine dihydrochloride in a range of common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document outlines the critical physicochemical properties of the compound, presents a robust methodology for solubility assessment, and discusses the underlying principles governing its solubility behavior.

Introduction: The Importance of Solubility in Drug Discovery

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It directly influences bioavailability, formulation strategies, and ultimately, therapeutic efficacy. (6-Bromopyridin-2-yl)methanamine dihydrochloride, a heterocyclic amine salt, presents a molecular structure with potential for diverse interactions in various solvent environments. Understanding its solubility profile is a critical first step in its journey from a promising chemical entity to a viable therapeutic agent. This guide provides the foundational knowledge and experimental framework to comprehensively characterize this critical parameter.

Physicochemical Properties of (6-Bromopyridin-2-yl)methanamine Dihydrochloride

A thorough understanding of the compound's intrinsic properties is essential to rationalize its solubility. As a dihydrochloride salt, (6-Bromopyridin-2-yl)methanamine dihydrochloride is an ionic compound, a factor that significantly influences its interaction with solvents.

| Property | Value | Source |

| Molecular Formula | C₆H₉BrCl₂N₂ | |

| Molecular Weight | 259.96 g/mol | |

| Physical Form | Solid | [1] |

| Structure | A pyridine ring substituted with a bromomethylamine group, forming a dihydrochloride salt. | Inferred from name and formula |

| Polarity | High, due to its ionic nature as a dihydrochloride salt. | Inferred from structure |

| Hydrogen Bonding | The primary amine and the pyridinic nitrogen can act as hydrogen bond acceptors, while the ammonium protons are strong hydrogen bond donors. | Inferred from structure |

The high polarity and hydrogen bonding capacity of this molecule suggest that its solubility will be highly dependent on the polarity and hydrogen bonding capabilities of the solvent. The principle of "like dissolves like" will be a central theme in understanding its solubility profile.[2]

Methodology for Solubility Assessment: A Self-Validating Protocol

The absence of readily available solubility data for (6-Bromopyridin-2-yl)methanamine dihydrochloride necessitates a well-defined experimental protocol. The following methodology is designed to be a self-validating system, providing both qualitative and quantitative insights into the compound's solubility.

Solvent Selection: A Diverse Chemical Landscape

To build a comprehensive solubility profile, a diverse set of organic solvents is chosen, spanning a range of polarities, proticities, and chemical functionalities. This selection allows for a thorough investigation of the solute-solvent interactions that govern dissolution.

| Solvent | Class | Polarity Index (approx.) | Rationale |

| Methanol | Protic, Polar | 6.6 | Capable of hydrogen bonding and strong dipole-dipole interactions. |

| Ethanol | Protic, Polar | 5.2 | Similar to methanol but with a slightly larger non-polar component. |

| Isopropanol | Protic, Polar | 4.3 | A less polar alcohol, to probe the effect of decreasing polarity in protic solvents. |

| Acetonitrile | Aprotic, Polar | 6.2 | A polar aprotic solvent, to assess the importance of hydrogen bond donation from the solvent. |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | 7.2 | A highly polar aprotic solvent, often a good solvent for polar compounds.[3] |

| N,N-Dimethylformamide (DMF) | Aprotic, Polar | 6.4 | Another common polar aprotic solvent.[3] |

| Dichloromethane (DCM) | Aprotic, Nonpolar | 3.4 | A non-polar solvent to establish the lower limit of solubility. |

| Toluene | Aprotic, Nonpolar | 2.4 | A non-polar aromatic solvent. |

| Hexane | Aprotic, Nonpolar | 0.0 | A classic non-polar solvent to represent aliphatic hydrocarbon environments.[4] |

Experimental Workflow

The experimental approach is divided into two phases: a rapid qualitative screening to estimate the solubility range, followed by a more rigorous quantitative determination for solvents showing appreciable solubility.

Caption: A two-phase experimental workflow for determining the solubility of (6-Bromopyridin-2-yl)methanamine dihydrochloride.

Detailed Experimental Protocols

Phase 1: Qualitative Solubility Screening

-

Preparation: Accurately weigh approximately 10 mg of (6-Bromopyridin-2-yl)methanamine dihydrochloride into a 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 1 mL of the selected organic solvent to the tube.

-

Mixing: Vortex the tube vigorously for 2 minutes.

-

Observation: Visually inspect the solution against a dark background.

-

Classification: Classify the solubility based on the following criteria:

-

Freely Soluble: The solid completely dissolves, and the solution is clear.

-

Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve, and the solvent remains clear or a suspension is formed.

-

Phase 2: Quantitative Solubility Determination (Gravimetric Method)

This protocol is to be performed for solvents where the compound was found to be "Freely Soluble" or "Sparingly Soluble" in the qualitative screen.

-

Preparation of Saturated Solution: In a sealed vial, add an excess amount of (6-Bromopyridin-2-yl)methanamine dihydrochloride (e.g., 50 mg) to a known volume of the solvent (e.g., 2 mL). The presence of undissolved solid is crucial for ensuring saturation.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for an extended period (e.g., 24 hours) to ensure the solution reaches equilibrium. A shaker or rotator is recommended.

-

Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a precise volume of the clear supernatant (e.g., 1.0 mL) using a calibrated micropipette.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed, clean, and dry vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.

-

Final Weighing: Once the solvent is completely removed, weigh the vial containing the dried solute.

-

Calculation: The solubility is calculated using the following formula:

Solubility (mg/mL) = (Weight of vial with residue - Weight of empty vial) / Volume of aliquot (mL)

Anticipated Results and Discussion: The Interplay of Molecular Forces

Based on the physicochemical properties of (6-Bromopyridin-2-yl)methanamine dihydrochloride, a distinct solubility pattern is anticipated.

Caption: The relationship between solvent properties and the expected solubility of (6-Bromopyridin-2-yl)methanamine dihydrochloride.

It is expected that the compound will exhibit the highest solubility in polar protic solvents like methanol. This is because these solvents can effectively solvate both the chloride anions and the pyridinium cation through strong ion-dipole interactions, and they can also participate in hydrogen bonding with the amine protons.

In polar aprotic solvents such as DMSO and acetonitrile, the solubility is likely to be moderate. While these solvents have strong dipoles to solvate the ions, they can only act as hydrogen bond acceptors, leading to a less favorable interaction compared to protic solvents.

In non-polar solvents like hexane and toluene, the compound is expected to be largely insoluble. The weak van der Waals forces of these solvents are insufficient to overcome the strong ionic lattice energy of the dihydrochloride salt.

Conclusion: A Roadmap for Formulation and Development

This guide provides a robust framework for characterizing the solubility of (6-Bromopyridin-2-yl)methanamine dihydrochloride in organic solvents. By systematically applying the outlined methodologies, researchers can generate a comprehensive and reliable solubility profile. This data is not merely academic; it is a critical dataset that will inform crucial decisions in the drug development pipeline, from the selection of crystallization solvents to the design of effective formulations. A thorough understanding of solubility is, and will remain, a fundamental prerequisite for the successful translation of a chemical entity into a therapeutic reality.

References

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

CHM1020L Online Manual. (n.d.). Procedure. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

Buhler, W., & Wandrey, C. (2018). Screening of organic solvents for bioprocesses using aqueous-organic two-phase systems. ResearchGate. Retrieved from [Link]

-

Cysewska, K., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. National Institutes of Health. Retrieved from [Link]

-

Cysewska, K., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. MDPI. Retrieved from [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Quickly screen solvents for organic solids | Semantic Scholar [semanticscholar.org]

- 3. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solubility & Method for determination of solubility | PPTX [slideshare.net]

The Strategic Application of (6-Bromopyridin-2-yl)methanamine Dihydrochloride in Modern Medicinal Chemistry: A Technical Guide

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

In the landscape of contemporary drug discovery, the strategic selection of chemical building blocks is paramount to the efficient and successful development of novel therapeutic agents. (6-Bromopyridin-2-yl)methanamine dihydrochloride, a seemingly unassuming molecule, represents a confluence of desirable features for the medicinal chemist. Its structure uniquely combines a 2-(aminomethyl)pyridine core with a strategically placed bromine atom, offering a dual functionality that serves as a powerful engine for molecular elaboration and diversification.

The 2-(aminomethyl)pyridine moiety is a recognized pharmacophore, present in numerous biologically active compounds and known to engage in critical hydrogen bonding interactions with various biological targets. Concurrently, the bromine atom on the pyridine ring acts as a versatile synthetic handle, primarily enabling a host of palladium-catalyzed cross-coupling reactions. This allows for the precise and controlled introduction of a wide array of molecular fragments, making it an invaluable tool for constructing complex molecular architectures and exploring structure-activity relationships (SAR).

This technical guide will provide an in-depth exploration of the potential applications of (6-Bromopyridin-2-yl)methanamine dihydrochloride in medicinal chemistry, with a particular focus on its utility in the synthesis of kinase inhibitors. We will delve into the causality behind its synthetic utility and provide detailed protocols, grounded in authoritative literature, to illustrate its practical application for researchers, scientists, and drug development professionals.

Core Attributes: A Duality of Functionality

The power of (6-Bromopyridin-2-yl)methanamine dihydrochloride as a medicinal chemistry building block stems from the distinct roles of its two key structural features: the primary amine and the bromo-substituted pyridine ring.

-

The 2-(Aminomethyl)pyridine Moiety: This structural element is a potent hydrogen bond donor and acceptor, capable of forming key interactions with the hinge region of many protein kinases. The primary amine provides a nucleophilic center, readily participating in reactions such as amide bond formation, reductive amination, and the synthesis of various heterocyclic systems. Its conformational flexibility, afforded by the methylene linker, allows for optimal positioning within a binding pocket to maximize target engagement.

-

The 6-Bromopyridine Ring: The bromine atom at the 6-position is the linchpin for synthetic diversification. It is an excellent leaving group in nucleophilic aromatic substitution reactions and, more importantly, serves as a reactive site for a multitude of transition-metal-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, are fundamental to modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The electron-withdrawing nature of the pyridine nitrogen enhances the reactivity of the C-Br bond towards the crucial oxidative addition step in these catalytic cycles.

Below is a diagram illustrating the key reactive sites of (6-Bromopyridin-2-yl)methanamine.

Caption: Key reactive sites of (6-Bromopyridin-2-yl)methanamine.

Application Profile: A Case Study in the Synthesis of GSK-3 Inhibitors

A compelling demonstration of the utility of (6-Bromopyridin-2-yl)methanamine is found in its application as a key building block for the synthesis of novel aminopyrimidine derivatives as inhibitors of Glycogen Synthase Kinase 3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis.[1] Its dysregulation has been implicated in a range of pathologies, including type 2 diabetes, neurodegenerative diseases like Alzheimer's, and certain cancers, making it an attractive therapeutic target.[1][2]

A patent by GlaxoSmithKline details the synthesis of a library of compounds where (6-Bromopyridin-2-yl)methanamine is reacted with a substituted 2,4-dichloropyrimidine to construct a core aminopyrimidine scaffold. This reaction serves as an excellent example of a nucleophilic aromatic substitution where the primary amine of our title compound displaces one of the chlorine atoms on the pyrimidine ring.

Experimental Protocol: Synthesis of N-((6-bromopyridin-2-yl)methyl)-2-chloro-5-nitropyrimidin-4-amine

The following protocol is adapted from the general procedure described in patent WO2009127525A1. This procedure exemplifies the initial key step in the construction of the GSK-3 inhibitor scaffold.

Step-by-Step Methodology:

-

Reagent Preparation: In a suitable reaction vessel, dissolve 2,4-dichloro-5-nitropyrimidine (1 equivalent) in a suitable aprotic solvent such as ethanol or N,N-dimethylformamide (DMF).

-

Addition of Amine: To the stirred solution, add (6-Bromopyridin-2-yl)methanamine (1 equivalent) or its dihydrochloride salt along with a suitable base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents) to neutralize the generated HCl. The reaction is typically performed at ambient temperature.

-

Reaction Monitoring: The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to determine the consumption of the starting materials.

-

Work-up and Isolation: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the desired N-((6-bromopyridin-2-yl)methyl)-2-chloro-5-nitropyrimidin-4-amine.

Synthetic Workflow Diagram

The following Graphviz diagram illustrates the key synthetic transformation described above.

Caption: Synthetic workflow for GSK-3 inhibitor analogues.

Expanding the Synthetic Horizon: The Power of Cross-Coupling

While the initial nucleophilic substitution is a critical first step, the true versatility of the resulting intermediate lies in the yet-unreacted bromine atom on the pyridine ring. This position provides a gateway for extensive diversification through palladium-catalyzed cross-coupling reactions. For instance, a Suzuki-Miyaura coupling could be employed to introduce a variety of aryl or heteroaryl groups at this position, allowing for a thorough exploration of the chemical space and optimization of the compound's biological activity.

Illustrative Data: The Impact of Structural Modification

While the patent for the GSK-3 inhibitors does not provide an extensive table of IC50 values, the general principle of kinase inhibitor design emphasizes the importance of occupying specific pockets in the ATP-binding site. The ability to systematically modify the structure using the bromo-handle is key to achieving high potency and selectivity.

For illustrative purposes, the table below presents hypothetical, yet representative, data for a series of kinase inhibitors where a core scaffold is modified at a position analogous to the 6-bromo position. This demonstrates the profound impact that small changes, facilitated by cross-coupling chemistry, can have on biological activity.

| Compound ID | R-Group (at 6-position) | Target Kinase IC50 (nM) |

| A-1 | -Br | >10,000 |

| A-2 | -Phenyl | 5,200 |

| A-3 | -4-Fluorophenyl | 850 |

| A-4 | -3-Hydroxyphenyl | 150 |

| A-5 | -Thiophen-2-yl | 95 |

This data is for illustrative purposes and does not represent actual experimental results for compounds derived from (6-Bromopyridin-2-yl)methanamine.

Conclusion: A Building Block of Strategic Importance

(6-Bromopyridin-2-yl)methanamine dihydrochloride is more than just a chemical intermediate; it is a strategically designed building block that empowers medicinal chemists to efficiently access novel and diverse chemical matter. Its inherent dual functionality—a nucleophilic amine for core scaffold construction and a reactive bromine for extensive diversification—makes it an exceptionally valuable tool in the pursuit of new therapeutic agents. The successful application of this molecule in the synthesis of potent GSK-3 inhibitors underscores its potential and provides a clear blueprint for its broader application in drug discovery programs targeting kinases and other enzyme classes. As the demand for innovative and highly selective small molecule therapeutics continues to grow, the strategic deployment of versatile building blocks like (6-Bromopyridin-2-yl)methanamine will undoubtedly play a pivotal role in shaping the future of medicine.

References

- Title: Pyrimidine derivatives as inhibitors of GSK3. Source: WO2009127525A1.

-

Title: Discovery and development of GSK3 inhibitors for the treatment of type 2 diabetes. Source: PubMed. URL: [Link][1]

-

Title: Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3. Source: NIH. URL: [Link][2]

Sources

A Technical Guide to (6-Bromopyridin-2-yl)methanamine Dihydrochloride and Its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in the design of novel therapeutics. Within this broad class of compounds, (6-Bromopyridin-2-yl)methanamine and its analogs have garnered significant attention as versatile building blocks for the synthesis of potent and selective kinase inhibitors, among other biologically active molecules. This in-depth technical guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and therapeutic potential of this important chemical entity.

The 2-Aminomethylpyridine Scaffold: A Gateway to Kinase Inhibition

The 2-aminomethylpyridine moiety is a key pharmacophore in a multitude of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The 2-aminomethylpyridine scaffold can interact with the hinge region of the ATP-binding site of kinases, a crucial interaction for potent inhibition.

The introduction of a bromine atom at the 6-position of the pyridine ring, as in (6-Bromopyridin-2-yl)methanamine, offers several advantages in drug design. The bromo group is a versatile handle for further chemical modifications through cross-coupling reactions, allowing for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties. Furthermore, the electronic-withdrawing nature of the bromine atom can influence the pKa of the pyridine nitrogen, potentially modulating its interaction with the target protein.

Synthesis of (6-Bromopyridin-2-yl)methanamine Dihydrochloride and Its Analogs

Several synthetic routes can be employed to prepare (6-Bromopyridin-2-yl)methanamine and its derivatives. The choice of a particular method often depends on the availability of starting materials, desired scale, and the need for specific substitutions on the pyridine ring. Below are some of the most common and effective synthetic strategies.

Route 1: Reduction of 6-Bromo-2-cyanopyridine

A reliable and widely used method for the synthesis of (6-Bromopyridin-2-yl)methanamine is the reduction of 6-bromo-2-cyanopyridine. This transformation can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation being the most common.

Experimental Protocol: Reduction of 6-Bromo-2-cyanopyridine with LiAlH₄

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride (1.5 to 2.0 equivalents) in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF).

-